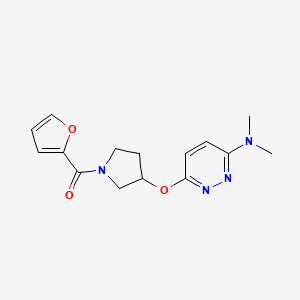![molecular formula C19H21N5OS2 B2393681 2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide CAS No. 1189915-85-2](/img/structure/B2393681.png)
2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Activity : Research on heterocycles incorporating thiadiazole and pyrimidine moieties, similar to the structure , demonstrates their importance in developing novel compounds with potential insecticidal, antimicrobial, and anticancer activities. For instance, Fadda et al. (2017) explored the synthesis of various heterocycles, including pyrrole, pyridine, and thiazole derivatives, to assess their insecticidal efficacy against Spodoptera littoralis (Fadda et al., 2017). Similarly, Albratty et al. (2017) synthesized novel thiophene, pyrimidine, and coumarin derivatives, evaluating their antitumor activity, with some compounds showing promising inhibitory effects on different cancer cell lines (Albratty et al., 2017).
Antimicrobial and Antifungal Applications : Compounds structurally related to 2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide have been investigated for their antimicrobial properties. Bondock et al. (2008) synthesized new heterocycles incorporating an antipyrine moiety and evaluated them as antimicrobial agents, demonstrating the potential for developing novel antimicrobial compounds (Bondock et al., 2008).
Antiparkinsonian and Analgesic Activities : Research on pyridine derivatives, including those with substituted pyrimidine and piperidine groups, has shown potential for the treatment of Parkinson's disease and as analgesic agents. Amr et al. (2009) conducted a study on thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives derived from 2-chloro-6-ethoxy-4-acetylpyridine, revealing promising analgesic and antiparkinsonian activities comparable to known drugs (Amr et al., 2009).
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS2/c1-13-7-3-4-8-14(13)22-15(25)11-26-18-16-17(20-12-21-18)23-19(27-16)24-9-5-2-6-10-24/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYIZWDSRGEQGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

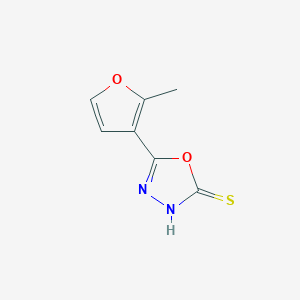
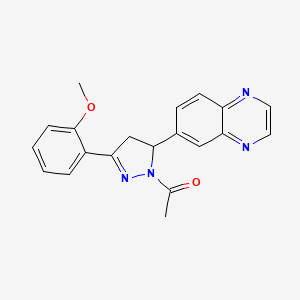
![(2E)-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylic acid](/img/structure/B2393603.png)

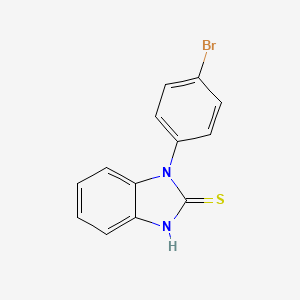
![1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol](/img/structure/B2393608.png)
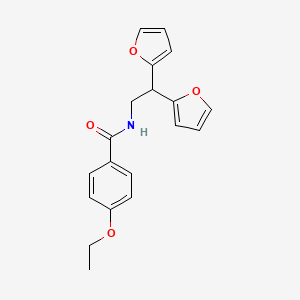
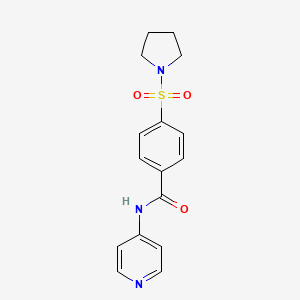

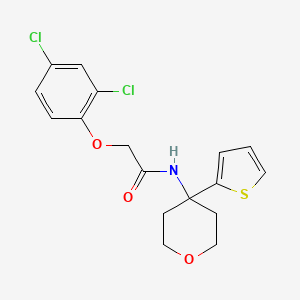
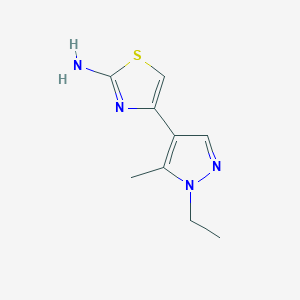
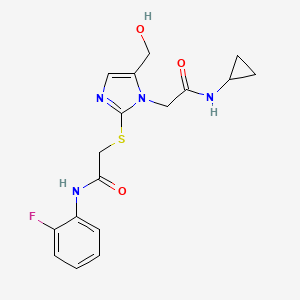
![2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecane 3-oxide](/img/structure/B2393617.png)
